6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its fused heterocyclic structure, which includes both indole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core . The pentyloxybenzyl group is then introduced through nucleophilic substitution reactions, often using pentyloxybenzyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and indole positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various hydrogenated forms .
Scientific Research Applications
6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a DNA intercalating agent, making it useful in studying DNA interactions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action for 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This compound inserts itself between DNA base pairs, disrupting the normal function of the DNA helix. This can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells . Additionally, it may interact with various proteins and enzymes, further contributing to its biological activities .
Comparison with Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure and known anticancer properties.
6H-Indolo[2,3-b]quinoxaline: The parent compound without the pentyloxybenzyl group, also known for its DNA intercalating properties.
Uniqueness: 6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the pentyloxybenzyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This modification may improve its efficacy and selectivity in biological applications compared to its parent compound .
Properties
Molecular Formula |
C26H25N3O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-[(4-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O/c1-2-3-8-17-30-20-15-13-19(14-16-20)18-29-24-12-7-4-9-21(24)25-26(29)28-23-11-6-5-10-22(23)27-25/h4-7,9-16H,2-3,8,17-18H2,1H3 |
InChI Key |
ZKZLKHZJKYFUPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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